molecular formula C19H23N3O2S B2837395 N-(4-butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946371-71-7

N-(4-butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2837395
CAS No.: 946371-71-7
M. Wt: 357.47
InChI Key: IIBQMIJIRGURPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a sulfur-containing acetamide side chain and a 4-butylphenyl substituent. Its molecular formula is C₂₀H₂₃N₃O₂S, with a molecular weight of 369.48 g/mol, and it features one H-bond donor and four H-bond acceptors, influencing its solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-2-3-5-13-8-10-14(11-9-13)20-17(23)12-25-18-15-6-4-7-16(15)21-19(24)22-18/h8-11H,2-7,12H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQMIJIRGURPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of sulfanyl-acetamide derivatives with pyrimidinone scaffolds. Below is a detailed comparison with structurally analogous molecules:

Core Heterocyclic Modifications

  • N-(4-Butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Core Structure: Thieno[3,2-d]pyrimidinone (a fused thiophene-pyrimidine ring) instead of cyclopenta[d]pyrimidinone. Substituents: A 4-ethoxyphenyl group at position 3 and a 4-butylphenyl acetamide side chain. Molecular Weight: Higher at ~463.61 g/mol due to the ethoxyphenyl group and additional sulfur atom.
  • N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide (): Core Structure: Simpler acetamide with a sulfanyl-aminophenyl group. Substituents: 4-Methoxyphenyl and 2-aminophenyl moieties. Pharmacological Relevance: Demonstrated antimicrobial activity, suggesting the amide-sulfanyl motif is critical for biological activity .

Substituent Variations

  • N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (): Substituents: 3-Methyl and 7-phenyl groups on the thienopyrimidinone core. Molecular Weight: 463.61 g/mol, identical to the ethoxyphenyl variant in , but with increased hydrophobicity due to the methyl and phenyl groups. Implications: The phenyl group at position 7 may enhance π-π stacking interactions in protein binding pockets compared to the target compound’s cyclopentane ring .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Core Structure Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Substituents Potential Activity
Target Compound (cyclopenta[d]pyrimidinone) Cyclopenta[d]pyrimidinone 369.48 1 / 4 4-Butylphenyl Undisclosed (inferred anti-inflammatory)
Thieno[3,2-d]pyrimidinone () Thieno[3,2-d]pyrimidinone 463.61 1 / 5 4-Ethoxyphenyl Likely enzyme inhibition
Thieno[3,2-d]pyrimidinone (3-methyl-7-phenyl; ) Thieno[3,2-d]pyrimidinone 463.61 1 / 5 3-Methyl, 7-Phenyl Enhanced hydrophobic binding
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () Phenyl-acetamide 302.37 2 / 3 4-Methoxyphenyl, 2-aminophenyl Antimicrobial

Key Findings :

Lipophilicity : The 4-butylphenyl group in the target compound increases logP compared to methoxy- or ethoxy-substituted analogs, suggesting improved membrane permeability but lower aqueous solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-butylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of the cyclopenta[d]pyrimidinone core, introduction of the sulfanyl group via nucleophilic substitution, and coupling with the N-(4-butylphenyl)acetamide moiety. Key steps:
  • Core formation : Cyclopenta[d]pyrimidinone synthesis under reflux using DMF or dichloromethane as solvents, with temperature control (60–80°C) to avoid side reactions .
  • Sulfanyl incorporation : Thiolation using thiourea or Lawesson’s reagent, monitored by TLC for completion .
  • Acetamide coupling : Employing EDCI/HOBt-mediated amidation, with purification via recrystallization or column chromatography .
  • Critical parameters : pH (neutral to slightly basic) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the cyclopenta[d]pyrimidinone core .
  • Infrared Spectroscopy (IR) : Confirm presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation .

Q. How can researchers initiate biological activity screening for this compound?

  • Methodological Answer :
  • In vitro assays : Begin with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays targeting pathways like PI3K/Akt) .
  • Target identification : Use molecular docking to predict binding affinity to proteins (e.g., cyclin-dependent kinases) and validate via surface plasmon resonance (SPR) .
  • Dose-response analysis : Establish IC₅₀ values using logarithmic concentration gradients (1 nM–100 µM) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., SHELX refinement errors) be resolved for this compound?

  • Methodological Answer :
  • Data collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) with cryocooling to minimize thermal motion artifacts .
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and ADPs (anisotropic displacement parameters) for heavy atoms. Use Hirshfeld surface analysis to validate hydrogen bonding networks .
  • Contradiction resolution : Cross-validate with spectroscopic data (NMR/IR) to confirm bond lengths/angles. For example, mismatched C-S bond lengths in crystallography vs. DFT calculations may indicate disorder—apply PART commands in SHELXL to model alternative conformations .

Q. What experimental strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluoro, 4-methoxy) or alkyl (e.g., ethyl vs. butyl) groups to assess steric/electronic effects .
  • Biological testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
  • Computational modeling : Perform QSAR studies using Gaussian or MOE to correlate substituent properties (Hammett σ, logP) with activity .
  • Key example : Replacing the butyl group with a morpholinopropyl moiety (as in ) increased solubility and target affinity .

Q. How can reaction yields be improved during large-scale synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with acetonitrile for easier removal and reduced toxicity .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings to reduce byproducts .
  • Flow chemistry : Implement continuous flow reactors for thiolation steps to enhance mixing and reduce reaction time .
  • Yield tracking : Use in-line IR or UV monitoring to identify bottlenecks (e.g., incomplete cyclization) .

Q. What role do hydrogen bonding patterns play in stabilizing the compound’s crystal structure?

  • Methodological Answer :
  • Graph-set analysis : Use Mercury software to categorize H-bond motifs (e.g., R₂²(8) rings between pyrimidinone N-H and acetamide C=O) .
  • Thermal stability : Correlate melting points (DSC data) with H-bond density—higher density increases thermal stability .
  • Comparative studies : Analyze isostructural analogues (e.g., 4-chlorophenyl derivatives in ) to assess substituent effects on H-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.